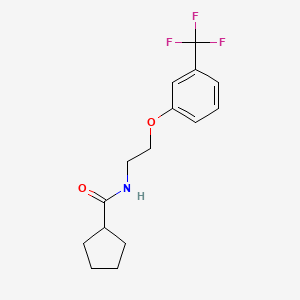

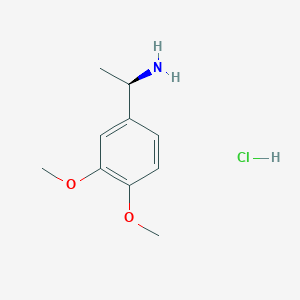

N-(2-(3-(trifluoromethyl)phenoxy)ethyl)cyclopentanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to “N-(2-(3-(trifluoromethyl)phenoxy)ethyl)cyclopentanecarboxamide” has been studied. For example, the [3+2] cycloaddition reaction of C-phenyl-N-methylnitrone with ethyl trifluoroacetoacetate has been theoretically studied . The presence of the CF3 group in the β-position in the enol acetate accelerates the 32CA reaction .Scientific Research Applications

Highly Selective Hydrogenation of Phenol and Derivatives

This study discusses the catalytic hydrogenation of phenol to cyclohexanone, an important intermediate in the chemical industry, using Pd nanoparticles supported on mesoporous graphitic carbon nitride. The process demonstrates high selectivity and conversion rates under mild conditions, which could be relevant for the synthesis or modification of compounds similar to the target compound (Yong Wang et al., 2011).

Novel Insecticide Activity

Flubendiamide, a novel class of insecticide with a unique chemical structure, demonstrates strong activity against lepidopterous pests. This research might hint at potential bioactive applications of structurally complex compounds including those with trifluoromethyl groups (Masanori Tohnishi et al., 2005).

Catalytic Activity in Cyclohexene Oxidation

The synthesis and characterization of novel metal phthalocyanine complexes and their use in the selective oxidation of cyclohexene are discussed. Such catalytic activities could be explored in the context of chemical transformations involving the target compound (E. Saka et al., 2013).

Antiarrhythmic Activity of Benzamides

Research on benzamides with specific substituents showing oral antiarrhythmic activity in mice could provide insights into the medicinal chemistry applications of compounds with similar functional groups (E. H. Banitt et al., 1977).

Synthesis and Biological Activity of Thiazole-5-carboxamide Derivatives

The design, synthesis, and evaluation of novel 2-(3-trifluoromethylphenoxy)-4-trifluoromethylthiazole-5-carboxamides for insecticidal or fungicidal activity could suggest potential agricultural or pest control applications for structurally related compounds (Changling Liu et al., 2006).

Future Directions

The future directions for the study of “N-(2-(3-(trifluoromethyl)phenoxy)ethyl)cyclopentanecarboxamide” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in pharmaceuticals and other industries could be investigated. As more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups , the study of such compounds is of significant interest.

Mechanism of Action

Target of Action

The compound N-(2-(3-(trifluoromethyl)phenoxy)ethyl)cyclopentanecarboxamide is a synthetic chemical belonging to the group carboxamide . It is used as a contact, selective herbicide to specifically control some broad-leaved weeds .

Mode of Action

This compound acts as a residual and foliar herbicide that can be applied pre-emergence and post-emergence . The mode of action of this compound is a bleaching action, due to the inhibition of carotenoid biosynthesis . This inhibition prevents photosynthesis, leading to plant death .

Biochemical Pathways

The compound affects the carotenoid biosynthesis pathway . Carotenoids are essential for photosynthesis as they absorb light energy for use in photosynthesis and protect the chlorophyll from photo-damage. By inhibiting carotenoid biosynthesis, the compound prevents photosynthesis, leading to the death of the plant .

Pharmacokinetics

The compound has a molecular weight of 394.3 . It is a colourless crystal with a melting point of 159-161 °C . The compound has a low solubility in water (<0.05 mg/l at 25 °C) but is soluble in most organic solvents . It is stable in air up to its melting point . These properties affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.

Result of Action

The result of the compound’s action is the death of the plant . By inhibiting carotenoid biosynthesis and thus preventing photosynthesis, the plant is unable to produce the energy it needs to survive .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the compound’s low solubility in water can affect its distribution in the environment and its uptake by plants . Additionally, the compound’s stability in air up to its melting point suggests that it may be less effective in very hot environments .

properties

IUPAC Name |

N-[2-[3-(trifluoromethyl)phenoxy]ethyl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO2/c16-15(17,18)12-6-3-7-13(10-12)21-9-8-19-14(20)11-4-1-2-5-11/h3,6-7,10-11H,1-2,4-5,8-9H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWXXDQBYQLJYPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NCCOC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2399896.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2399897.png)

![(3-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2399898.png)

![(2S,3As,7aS)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B2399899.png)

![5,6-dimethyl-3-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2399900.png)

![N-[1-[(4-Fluorophenyl)methyl]-2-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2399903.png)

![2-[(5-Bromopyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethanol](/img/structure/B2399914.png)